molecular formula C13H17ClFN3O3S B2664870 1-(6-Chloro-2-fluoropyridin-3-yl)sulfonyl-N,N-dimethylpiperidine-3-carboxamide CAS No. 2224364-37-6

1-(6-Chloro-2-fluoropyridin-3-yl)sulfonyl-N,N-dimethylpiperidine-3-carboxamide

Cat. No. B2664870
CAS RN: 2224364-37-6
M. Wt: 349.81
InChI Key: AHDHQPQWRBUEFD-UHFFFAOYSA-N
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Description

The compound “1-(6-Chloro-2-fluoropyridin-3-yl)sulfonyl-N,N-dimethylpiperidine-3-carboxamide” is a fluorinated pyridine derivative . Fluoropyridines are of interest due to their interesting and unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .


Synthesis Analysis

The synthesis of fluoropyridines is a challenging problem due to their reduced reactivity . A high-yield method for the preparation of substituted 3-fluoropyridines has been applied in the synthesis of compounds possessing herbicidal activity . This method uses Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) .

Future Directions

Fluoropyridines and their derivatives have been increasingly used in the development of new pharmaceuticals and agrochemicals . The interest towards the development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry . Therefore, “1-(6-Chloro-2-fluoropyridin-3-yl)sulfonyl-N,N-dimethylpiperidine-3-carboxamide” and similar compounds may have potential applications in these areas.

properties

IUPAC Name

1-(6-chloro-2-fluoropyridin-3-yl)sulfonyl-N,N-dimethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFN3O3S/c1-17(2)13(19)9-4-3-7-18(8-9)22(20,21)10-5-6-11(14)16-12(10)15/h5-6,9H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDHQPQWRBUEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCN(C1)S(=O)(=O)C2=C(N=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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